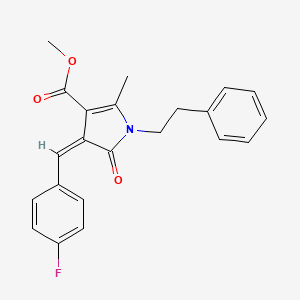![molecular formula C23H26N2O7 B11497516 N-[2-(Adamantan-1-yloxy)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11497516.png)
N-[2-(Adamantan-1-yloxy)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Adamantan-1-yloxy)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that combines the structural features of adamantane, chromene, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Adamantan-1-yloxy)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane derivative is prepared by reacting adamantane with an appropriate halogenating agent, followed by substitution with an ethylene glycol derivative to introduce the 2-(adamantan-1-yloxy)ethyl group.
Synthesis of the Chromene Core: The chromene core is synthesized through a series of reactions starting from a suitable phenol derivative. This involves nitration to introduce the nitro group, followed by methoxylation to add the methoxy group.
Coupling Reaction: The final step involves coupling the adamantane derivative with the chromene core using a carboxamide linkage. This is typically achieved through a condensation reaction using a coupling agent such as carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Adamantan-1-yloxy)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro oxides and carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
N-[2-(Adamantan-1-yloxy)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[2-(Adamantan-1-yloxy)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Adamantan-1-yloxy)ethyl]-N,N-dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
- N-[2-(Adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide
Uniqueness
N-[2-(Adamantan-1-yloxy)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of adamantane and chromene structures, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H26N2O7 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-8-methoxy-6-nitro-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C23H26N2O7/c1-30-19-9-17(25(28)29)7-16-8-18(22(27)32-20(16)19)21(26)24-2-3-31-23-10-13-4-14(11-23)6-15(5-13)12-23/h7-9,13-15H,2-6,10-12H2,1H3,(H,24,26) |
InChI Key |
MGAUIWYLWMILQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)NCCOC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide](/img/structure/B11497440.png)
![2-{4-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}acetamide](/img/structure/B11497445.png)
![3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one](/img/structure/B11497448.png)
![2'-amino-1'-[2-chloro-5-(trifluoromethyl)phenyl]-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11497452.png)
![Ethyl (2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate](/img/structure/B11497456.png)

![N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)benzene-1,3-diyl]dithiophene-2-carboxamide](/img/structure/B11497488.png)
![N-(2-fluorophenyl)-2-({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11497492.png)
![4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11497494.png)
![N-(1,3-benzodioxol-5-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11497498.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B11497499.png)
![{3-acetyl-2-(4-bromophenyl)-4-[(4-methoxyphenyl)amino]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}acetic acid](/img/structure/B11497501.png)
![N-{[4-(4-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulen-1-yl]methyl}-N-phenylamine](/img/structure/B11497508.png)
![2-chloro-N-[4-(morpholin-4-yl)phenyl]quinazolin-4-amine](/img/structure/B11497520.png)
